![molecular formula C12H14N2O B1449373 1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol CAS No. 2126178-70-7](/img/structure/B1449373.png)
1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol
Overview
Description
“1-[(1H-1,3-Benzodiazol-1-yl)methyl]cyclobutan-1-ol” is a chemical compound with the molecular formula C12H14N2O . It has a molecular weight of 202.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2O/c11-6-10-5-9-7-3-1-2-4-8(7)10/h1-5,11H,6H2 . This indicates the presence of a benzodiazole ring attached to a cyclobutanol group.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 144-146°C .
Scientific Research Applications
Drug Discovery and Development
The core structure of 1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol is related to benzodiazoles, which are prominent in pharmacology due to their therapeutic potential . This compound could serve as a precursor in synthesizing new drugs with potential antibacterial, antifungal, or antiviral properties. Its unique structure allows for the attachment of various functional groups, enabling the creation of a diverse library of novel compounds for drug screening.
Material Science
Due to its potential to form stable complexes with various metals, this compound could be used in the synthesis of new materials. These materials might exhibit unique electrical, optical, or magnetic properties, making them suitable for use in sensors, semiconductors, or as catalysts in chemical reactions.
Corrosion Inhibition
Compounds containing benzodiazole rings have been studied for their ability to inhibit corrosion in metals . 1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol could be investigated as a corrosion inhibitor, particularly in mild steel, by forming a protective adsorbate layer on the metal surface, thus extending the material’s lifespan in corrosive environments.
Biological Studies
The benzodiazole moiety is known to induce various biological activities, such as anti-inflammatory and antitumor effects . This compound could be used in biological studies to understand the mechanism of action of benzodiazole derivatives and to develop targeted therapies for various diseases.
Safety and Hazards
properties
IUPAC Name |
1-(benzimidazol-1-ylmethyl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12(6-3-7-12)8-14-9-13-10-4-1-2-5-11(10)14/h1-2,4-5,9,15H,3,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQAKDYINBTYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2C=NC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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